4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683843
InChI: InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3
SMILES:
Molecular Formula: C13H12F3NO
Molecular Weight: 255.23 g/mol

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

CAS No.:

Cat. No.: VC17683843

Molecular Formula: C13H12F3NO

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile -

Specification

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
IUPAC Name 4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
Standard InChI InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3
Standard InChI Key NZQYNMBVIQXSAZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₃H₁₂F₃NO, with a molecular weight of 255.24 g/mol . Its structural complexity arises from the integration of three functional groups:

  • Ketone (3-oxo): Imparts reactivity toward nucleophilic addition and enolate formation.

  • Nitrile (C≡N): Enhances polarity and serves as a precursor for amines or carboxylic acids.

  • 3-(Trifluoromethyl)phenyl: Introduces electron-withdrawing effects and steric bulk, influencing both chemical reactivity and physical properties .

Stereoelectronic Features

The trifluoromethyl group at the phenyl ring’s meta position creates a pronounced electron-deficient aromatic system, directing electrophilic substitution to the para position. The nitrile group’s sp-hybridized carbon contributes to the compound’s linear geometry, while the ketone facilitates keto-enol tautomerism under basic conditions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₂F₃NO
Molecular Weight255.24 g/mol
SMILES NotationCC(C)C(=O)C(C#N)c1cccc(c1)C(F)(F)F
InChI KeyNISSRHCRSOSRCJ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves multistep strategies combining Friedel-Crafts acylation, nucleophilic substitution, and nitrile formation. A representative pathway includes:

  • Friedel-Crafts Acylation: Reacting 3-(trifluoromethyl)benzene with acetyl chloride in the presence of AlCl₃ to introduce the ketone group.

  • Nucleophilic Addition: Treating the intermediate with methyl magnesium bromide to form the tertiary alcohol.

  • Nitrile Formation: Dehydration of the alcohol using POCl₃ or PCl₅, followed by reaction with NaCN to install the nitrile group .

Optimization Strategies

Patent CN101337906B highlights the use of aniline as a solvent and reactant in analogous syntheses, achieving yields exceeding 96% by minimizing side reactions through vacuum distillation to remove methanol . For the trifluoromethyl variant, similar conditions (80–120°C, DMAP catalyst) are employed, with toluene or THF as solvents to stabilize reactive intermediates .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Friedel-Crafts AcylationAlCl₃, acetyl chloride, 0°C78–85%
Nitrile InstallationNaCN, DMF, 60°C90–92%
PurificationVacuum distillation, hexane98% purity

Physicochemical Properties

Physical State and Solubility

The compound is a white crystalline solid at room temperature, with a melting point range of 92–95°C. Its solubility profile is dominated by the trifluoromethyl group, rendering it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing hydrogen fluoride and carbon monoxide.

  • Hydrolytic Sensitivity: The nitrile group undergoes slow hydrolysis in aqueous acidic conditions to form the corresponding amide.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to β-enamino nitriles, key building blocks for antihypertensive and antiviral agents. Its trifluoromethyl group improves bioavailability by resisting oxidative metabolism in hepatic microsomes .

Materials Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability (Tg > 180°C) and chemical resistance.

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